1-Hexanol, 6-iodo-, acetate

Descripción general

Descripción

1-Hexanol, 6-iodo-, acetate is an organic compound with the chemical formula C8H15IO2. It is a colorless liquid with a distinctive smell at room temperature. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and ethers .

Métodos De Preparación

The preparation of 1-Hexanol, 6-iodo-, acetate typically involves the following steps :

Synthesis of 6-iodo-1-hexanol: This can be achieved by iodinating 1,6-hexanediol using iodine and a suitable solvent like acetonitrile under microwave irradiation.

Acetylation: 6-iodo-1-hexanol is then reacted with acetic anhydride to form this compound.

Análisis De Reacciones Químicas

1-Hexanol, 6-iodo-, acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction: The hydroxyl group in the hexanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to alkanes.

Esterification: The acetate group can participate in esterification reactions to form other esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Hexanol, 6-iodo-, acetate serves primarily as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it useful for generating a wide range of derivatives. For instance:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the formation of new products.

- Esterification : The acetate group can participate in esterification reactions, allowing for the synthesis of esters that are important in flavoring and fragrance industries.

Catalysis

This compound can act as a catalyst in certain chemical reactions due to its functional groups. The presence of the iodine atom enhances its electrophilicity, which can be exploited in various catalytic processes.

Material Science

In material science, this compound is utilized in formulating conductive materials such as silver pastes for low-temperature sintering applications in printed circuits and solar panels. Its properties contribute to improved conductivity and adhesion in these materials.

Chemical Reactions Analysis

The compound undergoes several notable chemical reactions:

- Oxidation and Reduction : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it into alkanes.

- Mechanism of Action : The reactivity attributed to the iodine atom and acetate group allows for versatility in various chemical transformations.

Mecanismo De Acción

The mechanism of action of 1-Hexanol, 6-iodo-, acetate involves its reactivity due to the presence of the iodine atom and the acetate group. The iodine atom can participate in substitution reactions, while the acetate group can undergo esterification. These functional groups make the compound versatile in various chemical reactions .

Comparación Con Compuestos Similares

1-Hexanol, 6-iodo-, acetate can be compared with similar compounds such as:

1-Hexanol: A primary alcohol with the formula C6H14O, used as a precursor to plasticizers and pharmaceuticals.

6-Iodo-1-hexanol: An intermediate used in the synthesis of this compound.

Hexyl acetate: An ester with a fruity odor, used in flavorings and fragrances.

The uniqueness of this compound lies in its combination of the iodine atom and the acetate group, which provides distinct reactivity and applications in organic synthesis and material science .

Actividad Biológica

1-Hexanol, 6-iodo-, acetate (CAS No. 77295-58-0) is a chemical compound that belongs to the class of fatty alcohols. It is characterized by its long-chain structure and the presence of iodine and acetate functional groups. The biological activity of this compound is of interest due to its potential applications in various fields, including pharmacology and biochemistry.

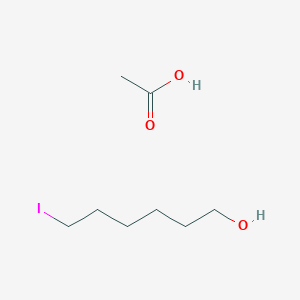

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates that the compound contains a hexanol backbone with an iodine atom at the sixth carbon and an acetate group attached.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The iodine atom may enhance the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively. This characteristic could influence its interaction with cellular receptors or enzymes.

Pharmacological Properties

1-Hexanol derivatives have been studied for their potential pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated bactericidal properties against a range of pathogens. The presence of the iodine atom may contribute to this activity by disrupting microbial cell membranes.

- Neuroprotective Effects : Some studies suggest that fatty alcohols can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Study on Antimicrobial Activity

A study published in Frontiers in Microbiology explored the antimicrobial properties of various fatty alcohols, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of hydrophobic interactions in enhancing membrane permeability and disrupting bacterial cell integrity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential. Below is a table summarizing key properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Hexanol | C6H14O | Solvent; low antimicrobial activity |

| 1-Hexanol, 6-bromo | C8H15BrO | Moderate antimicrobial effects |

| 1-Hexanol, 6-iodo | C8H15IO2 | Potentially high antimicrobial effects; neuroprotective properties |

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Alkylation Reactions : Utilizing iodine-containing reagents to introduce the iodine atom at the desired position on the hexanol chain.

- Esterification : Reacting hexanol with acetic anhydride or acetic acid to form the acetate ester.

These methods ensure high yields and purity levels necessary for biological testing.

Propiedades

IUPAC Name |

acetic acid;6-iodohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFIHSYPPQYDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCCI)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703759 | |

| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77295-58-0 | |

| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.